molecular formula C18H27NO4 B1227750 Croomine CAS No. 71239-66-2

Croomine

Cat. No.: B1227750
CAS No.: 71239-66-2
M. Wt: 321.4 g/mol
InChI Key: FOGTVYCUHQOMDW-QANXDEHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Croomine is an alkaloid. It has a role as a metabolite.

Scientific Research Applications

Antitussive and Central Respiratory Depressant Effects

Croomine, an alkaloid from the root-tubers of Stemona tuberosa, has been studied for its antitussive (cough-suppressing) effects. Research indicates that this compound acts on the central part of the cough reflex pathway and also demonstrates central respiratory depressant effects. This suggests that this compound could be significant in treating coughs, although its respiratory depressant effects need careful consideration (Xu et al., 2010).

Antimalarial Potential

This compound from Stemona sp. has been investigated for its inhibitory effect on ferredoxin-NADP+ reductase from malaria parasites. In a study, this compound showed notable inhibition of electron transfer, suggesting potential as an antimalarial agent. This highlights a new avenue for exploring this compound in malaria treatment (Pudjiastuti et al., 2018).

Pharmacokinetic and Biodistribution Studies

The pharmacokinetic profile of this compound, including its absorption, distribution, and effect in the body, has been explored. A study found that this compound is rapidly absorbed into the bloodstream, maintains high plasma concentration, and can cross the blood-brain barrier. This suggests this compound's action on the central nervous system, particularly relevant to its antitussive effects (Sun et al., 2012).

Chemical Diversity and Structural Analysis

This compound has been a subject of phytochemical investigation, leading to the isolation of various this compound-type alkaloids from Stemona tuberosa. These studies not only contribute to understanding the chemical diversity of this species but also aid in the exploration of this compound's biological activities and potential therapeutic applications (Jiang et al., 2006).

Properties

CAS No.

71239-66-2

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(3S,3'R,9S,9aS)-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one

InChI

InChI=1S/C18H27NO4/c1-11-9-14(22-16(11)20)13-5-6-15-18(7-3-4-8-19(13)15)10-12(2)17(21)23-18/h11-15H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,18-/m0/s1

InChI Key

FOGTVYCUHQOMDW-QANXDEHQSA-N

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCCC[C@]34C[C@H](C(=O)O4)C

SMILES

CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C

71239-66-2

Synonyms

croomine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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